molecular formula C22H23F3N2O B12720474 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile CAS No. 1174-06-7

2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile

Cat. No.: B12720474
CAS No.: 1174-06-7
M. Wt: 388.4 g/mol
InChI Key: FBADFTXARFJIBJ-CYVLTUHYSA-N
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Description

2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile is a complex organic compound that features both diethylamino and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-(diethylamino)ethoxy)benzaldehyde with 4-(trifluoromethyl)benzyl cyanide under basic conditions to form the desired acrylonitrile compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents can help to optimize the reaction efficiency and product quality. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of biological activity and interactions with biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino group can interact with biological molecules through hydrogen bonding or electrostatic interactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of specific pathways and processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-(Dimethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile
  • 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(fluoromethyl)phenyl)acrylonitrile

Uniqueness

2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile is unique due to the presence of both diethylamino and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

CAS No.

1174-06-7

Molecular Formula

C22H23F3N2O

Molecular Weight

388.4 g/mol

IUPAC Name

(E)-2-[4-[2-(diethylamino)ethoxy]phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C22H23F3N2O/c1-3-27(4-2)13-14-28-21-11-7-18(8-12-21)19(16-26)15-17-5-9-20(10-6-17)22(23,24)25/h5-12,15H,3-4,13-14H2,1-2H3/b19-15-

InChI Key

FBADFTXARFJIBJ-CYVLTUHYSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/C#N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N

Origin of Product

United States

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